Cas no 1466252-62-9 (2-amino-3-methylpent-4-enamide)

2-Amino-3-methylpent-4-enamide is a chiral amide derivative featuring an unsaturated pentene backbone and a primary amine functional group. Its structural versatility makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and bioactive compounds. The presence of both amino and amide functionalities allows for selective modifications, enabling applications in peptide mimetics and heterocyclic chemistry. The methyl substituent and terminal alkene group further enhance its reactivity, facilitating cross-coupling and cyclization reactions. This compound is characterized by high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its utility in asymmetric synthesis and medicinal chemistry research underscores its importance as a specialized building block.
2-amino-3-methylpent-4-enamide structure
1466252-62-9 structure
Product Name:2-amino-3-methylpent-4-enamide
CAS No:1466252-62-9
MF:C6H12N2O
MW:128.172281265259
CID:5209616
PubChem ID:64991164
Update Time:2025-06-08

2-amino-3-methylpent-4-enamide Chemical and Physical Properties

Names and Identifiers

    • 4-Pentenamide, 2-amino-3-methyl-
    • 2-amino-3-methylpent-4-enamide
    • Inchi: 1S/C6H12N2O/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H2,8,9)
    • InChI Key: KSHZSOGIBAZLDV-UHFFFAOYSA-N
    • SMILES: C(N)(=O)C(N)C(C)C=C

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1337722-50mg
2-Amino-3-methylpent-4-enamide
1466252-62-9 95%
50mg
¥19958 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1337722-100mg
2-Amino-3-methylpent-4-enamide
1466252-62-9 95%
100mg
¥26136 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1337722-250mg
2-Amino-3-methylpent-4-enamide
1466252-62-9 95%
250mg
¥23680 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1337722-500mg
2-Amino-3-methylpent-4-enamide
1466252-62-9 95%
500mg
¥22809 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1337722-1g
2-Amino-3-methylpent-4-enamide
1466252-62-9 95%
1g
¥29700 2023-04-15
Enamine
EN300-1298791-0.05g
2-amino-3-methylpent-4-enamide
1466252-62-9
0.05g
$924.0 2023-06-06
Enamine
EN300-1298791-0.1g
2-amino-3-methylpent-4-enamide
1466252-62-9
0.1g
$968.0 2023-06-06
Enamine
EN300-1298791-0.25g
2-amino-3-methylpent-4-enamide
1466252-62-9
0.25g
$1012.0 2023-06-06
Enamine
EN300-1298791-0.5g
2-amino-3-methylpent-4-enamide
1466252-62-9
0.5g
$1056.0 2023-06-06
Enamine
EN300-1298791-1.0g
2-amino-3-methylpent-4-enamide
1466252-62-9
1g
$1100.0 2023-06-06

2-amino-3-methylpent-4-enamide Related Literature

Additional information on 2-amino-3-methylpent-4-enamide

Introduction to 2-amino-3-methylpent-4-enamide (CAS No. 1466252-62-9)

2-amino-3-methylpent-4-enamide, identified by the Chemical Abstracts Service Number (CAS No.) 1466252-62-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural framework with an amide functional group and an unsaturated aliphatic side chain, has garnered attention due to its potential applications in drug discovery and molecular pharmacology. The compound’s chemical structure, characterized by a pentyl backbone with specific substitution patterns, positions it as a versatile intermediate in synthetic chemistry, enabling the development of more complex molecules with tailored biological activities.

The synthesis and characterization of 2-amino-3-methylpent-4-enamide involve sophisticated methodologies that leverage modern techniques in organic chemistry. The presence of both an amide bond and a reactive double bond in the molecule allows for diverse functionalization strategies, making it a valuable building block for medicinal chemists. Recent advances in catalytic asymmetric synthesis have enabled more efficient and selective routes to this compound, improving yields and purity levels while reducing environmental impact. These innovations align with the broader industry trend toward greener chemistry, emphasizing sustainable practices in drug development.

In the realm of pharmaceutical research, 2-amino-3-methylpent-4-enamide has been explored for its pharmacological properties. Studies suggest that derivatives of this compound may exhibit promising biological activities, including antimicrobial and anti-inflammatory effects. The amide moiety is particularly noteworthy, as it is a common pharmacophore in many therapeutic agents, contributing to interactions with biological targets such as enzymes and receptors. By modifying the substituents on the pentyl chain or introducing additional functional groups, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of related compounds.

Recent publications highlight the utility of 2-amino-3-methylpent-4-enamide in fragment-based drug design. Fragment-based approaches rely on identifying small molecular fragments with high affinity for biological targets, which can then be optimized into lead compounds. The structural features of this compound make it an attractive candidate for such studies, offering opportunities to develop novel therapeutics against various diseases. Computational modeling and high-throughput screening techniques have been employed to evaluate its interactions with protein targets, providing insights into potential binding modes and drug-like properties.

The role of 2-amino-3-methylpent-4-enamide extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly interested in scalable synthetic routes for key intermediates like this one, as they streamline drug development pipelines. Process optimization efforts focus on improving cost-efficiency while maintaining high standards of quality control. Continuous flow chemistry has emerged as a particularly promising technique for producing complex molecules like 2-amino-3-methylpent-4-enamide, offering advantages such as enhanced reproducibility and reduced solvent usage.

From a biochemical perspective, the amide bond in 2-amino-3-methylpent-4-enamide plays a crucial role in its reactivity and stability. This functional group participates in hydrogen bonding networks within proteins, influencing its binding affinity and selectivity. Additionally, the unsaturated aliphatic side chain introduces conformational flexibility, allowing for diverse spatial arrangements that can impact biological activity. These structural attributes make it an interesting scaffold for designing molecules with specific three-dimensional shapes optimized for target interactions.

The chemical diversity derived from 2-amino-3-methylpent-4-enamide has also spurred interest in its role as a precursor for more complex natural products or synthetic analogs. By employing cross-coupling reactions, radical additions, or other transition-metal-catalyzed processes, chemists can construct intricate molecular architectures starting from this core structure. Such transformations are fundamental to modern synthetic organic chemistry and have wide-ranging implications in producing novel materials and bioactive molecules.

Looking ahead, the future research directions involving 2-amino-3-methylpent-4-enamide are likely to focus on expanding its applications in medicinal chemistry and materials science. Advances in machine learning algorithms are enabling more predictive models for molecular design, which could accelerate the discovery of new derivatives with enhanced properties. Furthermore, interdisciplinary collaborations between chemists, biologists, and computer scientists will be essential to fully exploit the potential of this compound class.

In summary,2-amino-3-methylpent-4-enamide (CAS No. 1466252-62-9) represents a fascinating molecule with broad utility across multiple scientific domains. Its unique structural features offer opportunities for innovation in drug discovery, synthetic methodologies, and biochemical studies. As research continues to evolve,this compound will undoubtedly remain at the forefront of scientific exploration,contributing to advancements that benefit society.

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